REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:17][C:18]1[N:22]=[C:21]([CH3:23])[NH:20][N:19]=1>CN(C=O)C>[Cl:8][C:6]1[CH:7]=[C:2]([N:19]2[C:18]([CH3:17])=[N:22][C:21]([CH3:23])=[N:20]2)[N:3]=[C:4]([S:9][CH3:10])[N:5]=1 |f:1.2.3|
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Name
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|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=NC(=C1)Cl)SC
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Name
|
cesium carbonate
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Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
498 mg
|
Type
|
reactant
|
Smiles
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CC1=NNC(=N1)C
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Name
|
|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was quenched by addition of water (100 mL)
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated to dryness
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Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (0-50% ethyl acetate in hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
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ClC1=NC(=NC(=C1)N1N=C(N=C1C)C)SC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |